4-Fluoro-2-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7FN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of a fluoro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position on the benzene ring. This compound is known for its pale yellow solid form and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-fluoro-2-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position. The reaction is usually performed under controlled conditions to prevent over-nitration and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions, improved safety, and higher efficiency compared to batch processes. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The fluoro and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzenesulfonamide: Lacks the methyl group at the 2-position.
2-Methyl-3-nitrobenzenesulfonamide: Lacks the fluoro group at the 4-position.
4-Fluoro-2-methylbenzenesulfonamide: Lacks the nitro group at the 3-position.
Uniqueness
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide is unique due to the combination of the fluoro, methyl, and nitro groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-4-6(15(9,13)14)3-2-5(8)7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAULFUOYULFRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.